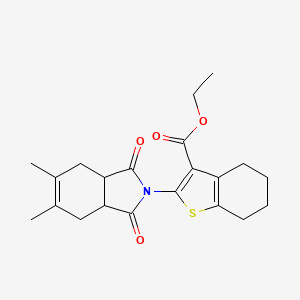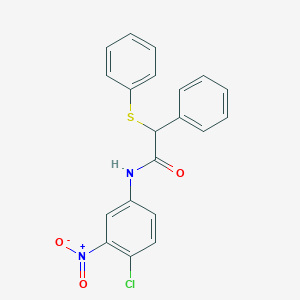
N-(2,4-difluorophenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(methylthio)benzamide, commonly known as DFB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB is a small molecule that has been found to have a range of biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments. In
作用機序
The mechanism of action of DFB is not fully understood. However, it is believed to work by inhibiting the activity of several enzymes that are involved in cell signaling pathways. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
DFB has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including c-Met, EGFR, and VEGFR. This leads to a decrease in cell proliferation and an increase in cell death.
DFB has also been found to have anti-inflammatory effects. It has been shown to decrease the production of pro-inflammatory cytokines and to inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using DFB in lab experiments is its small size. This makes it easy to manipulate and to study in vitro. DFB has also been shown to be stable in a variety of conditions, making it a reliable candidate for use in experiments.
However, there are also some limitations to using DFB in lab experiments. One of the main limitations is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on DFB. One direction is to further explore its potential as a cancer treatment. This could involve testing its effectiveness in different types of cancer and developing new formulations that increase its solubility in water.
Another future direction is to study the mechanism of action of DFB in more detail. This could involve identifying the specific enzymes that it targets and exploring its effects on different signaling pathways.
Overall, DFB is a promising compound that has the potential to be used in a range of scientific research applications. Its small size, stability, and range of biochemical and physiological effects make it an attractive candidate for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer treatment.
合成法
The synthesis of DFB is a complex process that involves several steps. The most common method for synthesizing DFB involves the reaction of 2,4-difluoroaniline with methylthioacetyl chloride in the presence of a base catalyst. The resulting product is then reacted with benzoyl chloride to form DFB. This method has been optimized to produce high yields of DFB and has been used in several research studies.
科学的研究の応用
DFB has been found to have several applications in scientific research. One of the most significant applications of DFB is in the study of cancer. DFB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of new cancer treatments.
DFB has also been used in the study of neurological disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWARYTSRGNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4992229.png)
![N-(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4992237.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
![7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4992258.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4992264.png)


![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)


![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)